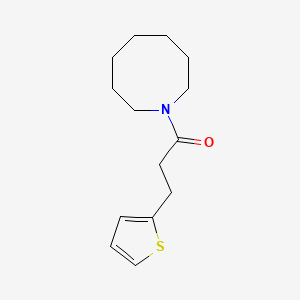
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, also known as ACP, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACP is a member of the family of azocane compounds, which are known for their unique chemical properties and potential therapeutic applications. In
Applications De Recherche Scientifique
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Mécanisme D'action
The mechanism of action of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves its reaction with ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one reacts specifically with ROS, producing a fluorescent signal that can be used to detect their presence in biological systems.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has also been shown to have a high selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in lab experiments is its high selectivity for ROS, which allows for the detection of these reactive molecules in complex biological systems. However, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one also has some limitations, including its relatively low yield in synthesis and its potential for photobleaching under certain experimental conditions.
Orientations Futures
There are several future directions for research involving 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, including the development of new synthesis methods to improve its yield and the exploration of its potential applications in vivo. Additionally, researchers are investigating the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in combination with other fluorescent probes to study complex biological systems and the development of new imaging techniques for the detection of ROS in vivo.
Conclusion:
In conclusion, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one is a promising compound for use in scientific research, particularly in the detection of reactive oxygen species in biological systems. Its high selectivity and low toxicity make it a useful tool for studying oxidative stress and other biological processes. Further research is needed to explore its potential applications and to develop new synthesis methods to improve its yield and expand its utility.
Méthodes De Synthèse
The synthesis of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves several steps, including the reaction of 3-thiophen-2-ylpropan-1-one with sodium azide to form 1-azido-3-thiophen-2-ylpropan-1-one. This intermediate is then reduced with zinc and acetic acid to form 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one. The overall yield of this synthesis method is approximately 50%.
Propriétés
IUPAC Name |
1-(azocan-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-14(9-8-13-7-6-12-17-13)15-10-4-2-1-3-5-11-15/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKAGFWLKKBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)

![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)



![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)



![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)